molecular formula C7H14N2 B1489803 1-Cyclobutylazetidin-3-amine CAS No. 1487581-57-6

1-Cyclobutylazetidin-3-amine

Cat. No. B1489803
CAS RN: 1487581-57-6
M. Wt: 126.2 g/mol
InChI Key: MVJKSLILOMYKGQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Cyclobutylazetidin-3-amine is C7H14N2. The InChI code is 1S/C7H14N2.2C2HF3O2/c8-6-4-9(5-6)7-2-1-3-7;23-2(4,5)1(6)7/h6-7H,1-5,8H2;2(H,6,7) .


Physical And Chemical Properties Analysis

1-Cyclobutylazetidin-3-amine has a molecular weight of 126.2 g/mol. It is a powder at room temperature .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed efficient synthesis methods for creating uniquely functionalized compounds, including those related to 1-Cyclobutylazetidin-3-amine. For instance, Brand et al. (2003) described a facile condensation method to prepare a series of potent VLA-4 antagonists, showcasing the chemical's utility in creating biologically active molecules (Brand et al., 2003). Similarly, Kozhushkov et al. (2010) prepared 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as surrogates, demonstrating the compound's versatility in synthesizing novel chemical entities (Kozhushkov et al., 2010).

Antimicrobial and Cytotoxic Activities

A series of novel derivatives have been synthesized to explore their antimicrobial and cytotoxic properties. Noolvi et al. (2014) reported the preparation of azetidine-2-one derivatives of 1H-benzimidazole, some of which exhibited significant antibacterial and cytotoxic activities, indicating the compound's potential in drug discovery (Noolvi et al., 2014).

Antineoplastic Agents

Pettit et al. (2003) synthesized and evaluated the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides, highlighting the potential of such compounds in cancer therapy (Pettit et al., 2003).

Antimycobacterial Compounds

In the pursuit of novel treatments for tuberculosis, Sriram et al. (2007) synthesized new compounds demonstrating high activity against multidrug-resistant Mycobacterium tuberculosis, showcasing the critical role of such chemical entities in addressing antibiotic resistance (Sriram et al., 2007).

Mechanism of Action

The mechanism of action of 1-Cyclobutylazetidin-3-amine is not clearly defined in the search results .

Safety and Hazards

The safety data sheet for 1-Cyclobutylazetidin-3-amine indicates that it may pose certain hazards. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions of research on 1-Cyclobutylazetidin-3-amine are not clearly defined in the search results .

Relevant Papers The search results did not provide specific papers related to 1-Cyclobutylazetidin-3-amine .

properties

IUPAC Name

1-cyclobutylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-6-4-9(5-6)7-2-1-3-7/h6-7H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJKSLILOMYKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylazetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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